molecular formula C9H10BF3KNO B7981965 Potassium (3-propionamidophenyl)trifluoroborate

Potassium (3-propionamidophenyl)trifluoroborate

Cat. No. B7981965
M. Wt: 255.09 g/mol
InChI Key: GFXJDALKNHPWBM-UHFFFAOYSA-N
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Description

Potassium (3-propionamidophenyl)trifluoroborate is a type of potassium trifluoroborate salt . It is a biochemical used for proteomics research . The molecular formula is C9H10BF3NO•K and the molecular weight is 255.09 .


Synthesis Analysis

Potassium trifluoroborate salts are stable reagents used for difficult alkyl transfers . They are often employed in the Suzuki-Miyaura cross-coupling reaction, which is a powerful means to effect transformation . The organoboron reagents used in this reaction can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .


Molecular Structure Analysis

The molecular structure of Potassium (3-propionamidophenyl)trifluoroborate consists of a propionamidophenyl group attached to a boron atom, which is further connected to three fluorine atoms and a potassium ion .


Chemical Reactions Analysis

Potassium trifluoroborate salts are used in various chemical reactions. They are particularly used in the Suzuki-Miyaura cross-coupling reaction . This reaction is advantageous because the byproducts generated are relatively benign inorganic salts that can be removed via an aqueous wash .

Mechanism of Action

The mechanism of action of Potassium (3-propionamidophenyl)trifluoroborate involves its use as a nucleophilic boron reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction allows for the selective and convenient incorporation of alkyl groups into molecular substructures .

Safety and Hazards

Potassium (3-propionamidophenyl)trifluoroborate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

Future Directions

Potassium trifluoroborate salts, including Potassium (3-propionamidophenyl)trifluoroborate, have emerged as convenient, stable reagents for difficult alkyl transfers . Their use in the Suzuki-Miyaura cross-coupling reaction has proven effective, and strategies using this reaction have been employed in the syntheses of various natural products and biologically significant analogues . Future research may continue to explore the potential of these salts in various chemical reactions and their applications in different fields.

properties

IUPAC Name

potassium;trifluoro-[3-(propanoylamino)phenyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3NO.K/c1-2-9(15)14-8-5-3-4-7(6-8)10(11,12)13;/h3-6H,2H2,1H3,(H,14,15);/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXJDALKNHPWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)NC(=O)CC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3KNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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